molecular formula C42H84N28O7 B1679984 Novexatin

Novexatin

Cat. No.: B1679984
M. Wt: 1093.3 g/mol
InChI Key: NVZLKNHDHPPJHL-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novexatin is a novel antifungal peptide developed by NovaBiotics Ltd. It is specifically designed for the topical treatment of onychomycosis, a fungal infection of the toenails and fingernails. This compound has shown significant promise in preclinical and clinical testing, demonstrating a high rate of effectiveness against mild-to-moderate onychomycosis .

Preparation Methods

Novexatin, also known as NP213, is synthesized as an acetate salt with approximately 95% purity. The synthesis is carried out using solid-phase synthesis techniques. The compound is prepared in an amorphous crystalline form as a lyophilized powder. The purity of the compound is determined by reversed-phase high-performance liquid chromatography .

Chemical Reactions Analysis

Novexatin is a cyclic antimicrobial peptide that undergoes various chemical reactions. It is designed using host defense peptides as a template, which are essential components of the innate immune response to infection. The compound is water-soluble and rapidly fungicidal in a water-based topical formulation. It demonstrates superior activity to existing antifungal agents under in vitro conditions representative of those in human nails .

Scientific Research Applications

Novexatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of onychomycosis. The compound has shown efficacy in two phase IIa human trials, with a significant percentage of patients having no fungi detectable by culture after treatment. This compound addresses both the infectious cause and cosmetic issues of onychomycosis, making it a highly differentiated candidate for topical antifungal treatment .

Mechanism of Action

Novexatin exerts its antifungal effects by leveraging the defense strategies of the innate immune system. It is based on host defense peptides, which are natural components of the body’s first line of defense against pathogens. The compound effectively penetrates the human nail and demonstrates a rapid fungicidal action. Its mechanism of action is agnostic to the antimicrobial resistance status of target pathogens, minimizing the development of future acquired resistance .

Comparison with Similar Compounds

Novexatin is unique in its design and efficacy compared to other antifungal agents. Similar compounds include Efinaconazole, Tavaborole, Luliconazole, Terbinafine, and Amphotericin B. These compounds are also used for the treatment of onychomycosis but differ in their chemical structure, mechanism of action, and application methods. This compound stands out due to its rapid action, high efficacy, and minimal systemic exposure .

Properties

IUPAC Name

2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZLKNHDHPPJHL-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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